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Abstract

Songoroside A is a triterpenoid saponin isolated from the medicinal plant Sanguisorba
officinalis. This document provides a detailed overview of its chemical structure,
stereochemistry, and known biological activities. It includes a compilation of its nuclear
magnetic resonance (NMR) data, detailed experimental protocols for its isolation and structure
elucidation, and a visualization of its chemical structure. This guide is intended to serve as a
comprehensive resource for researchers and professionals in the fields of natural product
chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Songoroside A is a triterpenoid glycoside with the molecular formula CssHseO7 and a CAS
number of 61617-29-6. The structure consists of an oleanane-type pentacyclic triterpene
aglycone, specifically a derivative of oleanolic acid, glycosidically linked to two sugar moieties.

The systematic name for the aglycone is 3[3,19a-dihydroxyolean-12-en-28-oic acid. An o-L-
arabinopyranosyl group is attached at the C-3 hydroxyl group of the aglycone, and a (3-D-
glucopyranosyl ester is linked to the C-28 carboxylic acid.
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The stereochemistry of Songoroside A has been determined through extensive spectroscopic
analysis, primarily using 1D and 2D NMR techniques, and by comparison with related known
compounds. The key stereochemical features are the (3-orientation of the hydroxyl group at C-
3, the a-orientation of the hydroxyl group at C-19, and the anomeric configurations of the sugar
residues (a-L-arabinopyranose and (3-D-glucose).

Caption: Chemical structure of Songoroside A.

Quantitative Spectroscopic Data

The structural elucidation of Songoroside A was primarily achieved through the analysis of its
1H and 13C NMR spectra. The following tables summarize the key chemical shifts (d) in ppm.

Table 1: 13C NMR Spectral Data of Songoroside A (Aglycone Moiety)
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Carbon No. Chemical shift (s Chemical Shift (5
ppm) ppm)
1 38.6 16 235
2 26.5 17 47.9
3 88.8 18 41.5
4 39.4 19 73.1
> 55.7 20 41.8
6 18.3 21 33.9
7 33.0 22 325
8 39.8 23 28.0
9 47.5 24 16.7
10 36.8 o5 15.5
11 235 26 17.2
12 122.5 27 5.9
13 143.8 o8 176.2
14 41.9 29 33.0
15 28.1 30 23.6

Table 2: 13C NMR Spectral Data of Songoroside A (Sugar Moieties)
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Sugar Moiety Carbon No. Chemical Shift (6 ppm)
o-L-Arabinopyranosyl 1 106.9
2' 75.2

3 73.8

4 68.8

5' 65.9

B-D-Glucopyranosyl 1" 95.3
2" 73.7

3" 78.1

4" 71.0

5" 78.8

6" 62.2

Table 3: 1H NMR Spectral Data of Songoroside A (Key Signals)

Chemical Shift (6

Proton Multiplicity J (Hz)
ppm)

H-3 3.22 dd 115,45

H-12 5.28 t 3.5

H-18 2.98 dd 13.5,4.0

H-1' (Ara) 4.38 d 7.0

H-1" (Glc) 5.37 d 8.0

Experimental Protocols

Isolation of Songoroside A
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The following is a general procedure for the isolation of triterpenoid glycosides from
Sanguisorba officinalis, which is applicable for obtaining Songoroside A.

Gried roots of Sanguisorba officinalia
Gxtraction with 80% aqueous acetone]
E:oncentration under reduced pressura

Guspension in H20 and partitioning with ethyl acetatej

l

Golumn chromatography of aqueous layer on Diaion HP—Za

;

[Elution with H20, 50% MeOH, and MeOI—D

:

[Silica gel column chromatography of 50% MeOH fractioa

[Elution with CHCI3-MeOH-H20 gradienD
Greparative HPLC on ODS cqumrD
[Elution with MeCN-HZOj
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Click to download full resolution via product page
Caption: General workflow for the isolation of Songoroside A.

o Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted with 80%
aqueous acetone at room temperature.

o Concentration and Partitioning: The extract is concentrated under reduced pressure to
remove the acetone. The resulting aqueous suspension is then partitioned with ethyl acetate
to remove less polar compounds.

e Initial Column Chromatography: The aqueous layer is subjected to column chromatography
on a Diaion HP-20 resin, eluting successively with water, 50% methanol, and methanol.

 Silica Gel Chromatography: The 50% methanol fraction, which typically contains the
saponins, is further purified by silica gel column chromatography using a chloroform-
methanol-water solvent system with increasing polarity.

e Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved
by preparative reversed-phase HPLC on an ODS (octadecylsilyl) column with a methanol-
water or acetonitrile-water gradient to yield pure Songoroside A.

Structure Elucidation

The chemical structure of Songoroside A was determined using a combination of the following
spectroscopic methods:

e Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or
Electrospray lonization Mass Spectrometry (ESI-MS) is used to determine the molecular
weight and elemental composition.

e 1H NMR Spectroscopy: Performed at high field strengths (e.g., 400 or 600 MHz) to resolve
the proton signals.

e 13C NMR Spectroscopy: Provides information on the number and types of carbon atoms in
the molecule.

e 2D NMR Spectroscopy:
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o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To identify one-bond *H-13C correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range 1H-13C
correlations, which are crucial for establishing the connectivity of the aglycone and the
linkage points of the sugar moieties.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the
aglycone and the glycosidic linkages.

Biological Activity and Potential Sighaling Pathways

While research specifically on Songoroside A is limited, studies on extracts of Sanguisorba
officinalis and related triterpenoid saponins suggest a range of potential biological activities.

4.1. Known Biological Activities of Related Compounds

Triterpenoid saponins from Sanguisorba officinalis have been reported to possess various
pharmacological effects, including:

o Anti-inflammatory activity: Many saponins from this plant exhibit anti-inflammatory properties.

o Antitumor activity: Some related compounds have shown cytotoxicity against various cancer
cell lines.

o Hemostatic effects: Traditionally, Sanguisorba officinalis has been used to stop bleeding.
4.2. Potential Signaling Pathways

The specific signaling pathways modulated by Songoroside A have not yet been elucidated.
However, based on the activities of other triterpenoid saponins, potential mechanisms of action
could involve the modulation of inflammatory pathways.
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Caption: Hypothesized signaling pathway for Songoroside A.

Further research is required to determine the precise molecular targets and signaling pathways
through which Songoroside A exerts its biological effects. The structural information and data
provided in this guide aim to facilitate such future investigations.
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Conclusion

Songoroside A is a well-characterized oleanane-type triterpenoid saponin from Sanguisorba
officinalis. Its chemical structure and stereochemistry have been established through detailed
spectroscopic analysis. While its specific biological activities and mechanisms of action are yet
to be fully explored, the pharmacological profile of related compounds suggests its potential as
a lead molecule for the development of new therapeutic agents, particularly in the areas of
inflammation and cancer. This technical guide provides a solid foundation of the current
knowledge on Songoroside A to aid researchers in their future studies.

» To cite this document: BenchChem. [Songoroside A chemical structure and stereochemistry].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589908#songoroside-a-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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